1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C12H10ClN3O4 . It has a molecular weight of 295.68 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.68 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Triazole Systems : A study by Buckle, Outred, and Rockell (1981) involved the synthesis of aryloxytriazolecarboxylates, leading to the formation of novel triazole systems like 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole. These compounds have potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).
Facilitating Nucleophilic Substitution Reactions : The research by Pokhodylo, Matiychuk, and Obushak (2010) demonstrated the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction. This process involves a [3 + 2] cyclocondensation reaction, which is significant in creating compounds with potential biological applications (Pokhodylo, Matiychuk, & Obushak, 2010).
Ring-Chain Tautomerism Exploration : In 2022, Pokhodylo and Obushak synthesized 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, exploring the concept of ring-chain tautomerism in such compounds. This research offers insights into the chemical behavior of triazole derivatives, which could be relevant in various scientific fields (Pokhodylo & Obushak, 2022).
Synthesis of Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates : The study by Pokhodylo, Shyyka, and Obushak (2018) focused on the synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, providing a method for creating compounds that can be useful in condensation reactions. This process is relevant in developing new chemical entities (Pokhodylo, Shyyka, & Obushak, 2018).
π-Hole Tetrel Bonding Interactions : A study by Ahmed et al. (2020) on triazole derivatives incorporating an α-ketoester functionality indicated the presence of O⋯π-hole tetrel bonding interactions. These findings are significant in the context of molecular interactions and could have implications in material science and molecular design (Ahmed et al., 2020).
Microwave-Promoted Synthesis and Biological Activity : Özil et al. (2015) demonstrated the synthesis of fused and non-fused 1,2,4-triazole derivatives, exploring their antimicrobial, anti-lipase, and antiurease activities. Such studies are crucial in discovering new drugs and biological agents (Özil, Bodur, Ülker, & Kahveci, 2015).
properties
IUPAC Name |
1-[2-(2-chloro-4-formylphenoxy)ethyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-9-5-8(7-17)1-2-11(9)20-4-3-16-6-10(12(18)19)14-15-16/h1-2,5-7H,3-4H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZROABHGJTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCCN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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